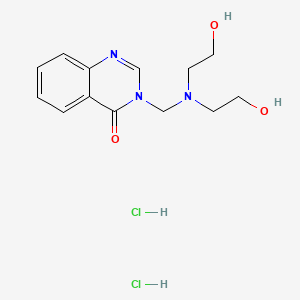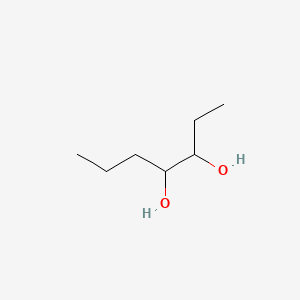
Chloroethoxyethylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethoxyethylaluminium is an organoaluminium compound with the molecular formula C4H8AlClO. It is known for its reactivity and utility in various chemical processes. This compound is characterized by the presence of an aluminium atom bonded to a chloro group, an ethoxy group, and an ethyl group. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethoxyethylaluminium can be synthesized through the reaction of aluminium chloride with ethyl ether. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as: [ \text{AlCl}_3 + \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 \rightarrow \text{C}_4\text{H}_8\text{AlClO} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Chloroethoxyethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce various organoaluminium compounds.
Scientific Research Applications
Chloroethoxyethylaluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials due to its reactivity and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of chloroethoxyethylaluminium involves its ability to form strong bonds with other molecules. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Triethylaluminium: Another organoaluminium compound with the formula Al2(C2H5)6. It is used in similar applications but has different reactivity due to the absence of a chloro group.
Diethylaluminium Chloride: This compound has the formula C4H10AlCl and is used in polymerization reactions.
Uniqueness: Chloroethoxyethylaluminium is unique due to the presence of both a chloro group and an ethoxy group, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other organoaluminium compounds may not be as effective.
Properties
CAS No. |
6013-78-1 |
|---|---|
Molecular Formula |
C4H10AlClO |
Molecular Weight |
136.55 g/mol |
IUPAC Name |
chloro-ethoxy-ethylalumane |
InChI |
InChI=1S/C2H5O.C2H5.Al.ClH/c1-2-3;1-2;;/h2H2,1H3;1H2,2H3;;1H/q-1;;+2;/p-1 |
InChI Key |
CQZHWSXKEPTCNM-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Al](CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


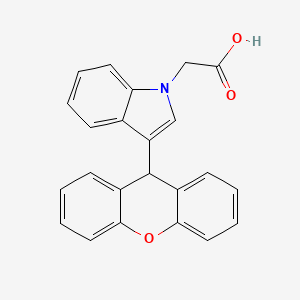

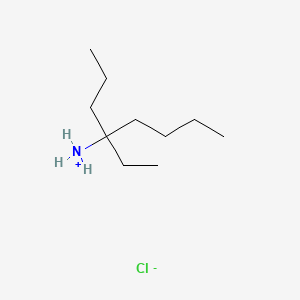
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
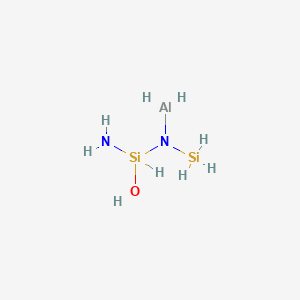
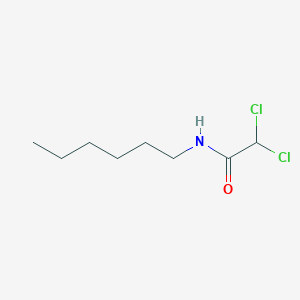
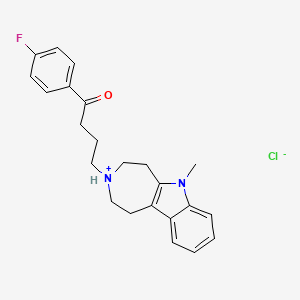
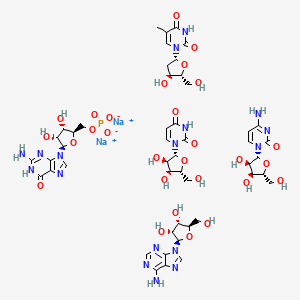

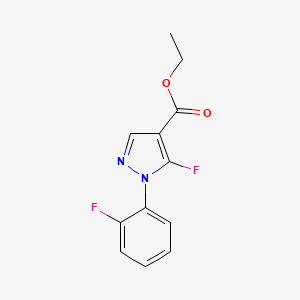

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
